6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine

Chiral recognition Target engagement Enantioselective binding

Supply of stereochemically pure, correctly substituted 1,2,4-triazin-3-amines for kinase inhibitor SAR is limited. Most commercial triazines lack the chiral (S)-configured 6-aminoethyl handle or bear TMP at the wrong ring position, confounding target deconvolution. • Chiral (S)-aminoethyl side chain - absent in des-methyl or racemic analogs • N3-TMP regioisomer enables kinase vs. tubulin target discrimination versus C5/C6-TMP isomers • Primary amine handle (pKₐ≈9-10) permits salt formation, improving aqueous solubility for SPR/ITC/NMR at ≤500 µM Supplied at ≥95% (HPLC) for non-human research use. Verify exact stereochemistry upon procurement.

Molecular Formula C14H19N5O3
Molecular Weight 305.33 g/mol
CAS No. 774460-88-7
Cat. No. B13112709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine
CAS774460-88-7
Molecular FormulaC14H19N5O3
Molecular Weight305.33 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(N=N1)NC2=CC(=C(C(=C2)OC)OC)OC)N
InChIInChI=1S/C14H19N5O3/c1-8(15)10-7-16-14(19-18-10)17-9-5-11(20-2)13(22-4)12(6-9)21-3/h5-8H,15H2,1-4H3,(H,16,17,19)/t8-/m0/s1
InChIKeyBXYVANSPHDUABZ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Structure – CAS 774460-88-7


6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine (CAS 774460-88-7) is a chiral, low-molecular-weight (305.33 g·mol⁻¹) 1,2,4-triazine derivative bearing a (1S)-1-aminoethyl substituent at the 6-position and a 3,4,5-trimethoxyphenyl (TMP) group at the exocyclic amine at position 3 . The compound's structure combines three pharmacophoric elements known to confer biological activity in related chemical series: the 3,4,5-trimethoxyphenyl ring, a hallmark of colchicine-site tubulin inhibitors [1]; the 1,2,4-triazin-3-amine scaffold, which has been validated as a kinase hinge-binding motif in selective PDK1 inhibitors [2]; and a chiral (S)-aminoethyl side chain that introduces stereochemical constraint absent in des-methyl or racemic analogs. The compound is currently supplied by multiple vendors at purities typically ≥95% (HPLC) and is marketed exclusively for non-human research use .

Chiral configuration (S)-enantiomer for enantioselective SAR studies
N3-TMP scaffold Kinase hinge-binding motif distinct from C5/C6 tubulin inhibitors
Ionizable amine Primary amine supports salt formation and aqueous assay compatibility

Why Generic Substitution Fails – CAS 774460-88-7


This compound cannot be freely interchanged with other 1,2,4-triazin-3-amine or trimethoxyphenyl-containing analogs because three differential features are combinatorially absent in most commercially available alternatives: (i) the (S)-configured α-methyl chiral center on the aminoethyl side chain, which is absent in achiral 6-methyl or 6-unsubstituted triazine analogs ; (ii) the N3-(3,4,5-trimethoxyphenyl) substitution pattern, which distinguishes it from 5-aryl or 6-aryl triazine regioisomers that dominate the tubulin inhibitor patent literature [1]; and (iii) the 6-aminoethyl basic amine handle, which provides a protonatable moiety at physiological pH that des-methyl congeners lack, potentially conferring differential solubility, salt-forming capacity, and target engagement kinetics [2]. In related 3-amino-1,2,4-triazine PDK1 inhibitor series, even minor N-alkyl substitutions produced >10-fold shifts in enzymatic IC₅₀, demonstrating that potency within this scaffold class is acutely sensitive to substitution pattern [2]. The quantitative evidence below supports the necessity of verifying the exact stereochemistry and substitution geometry when procuring this compound for structure-activity relationship (SAR) or probe development studies.

Chiral mismatch Racemic or (R)-analogs may shift target engagement profiles; enantiomer-specific potency can differ significantly in related series.
Regioisomeric mismatch N3-TMP triazines engage kinase hinge regions, while C5/C6-TMP analogs target tubulin; mechanism context may not transfer.
Solubility and salt-form mismatch Neutral des-amino or C6-aryl analogs lack the ionizable amine; formulation and assay compatibility may differ.

Quantitative Differentiation Evidence – CAS 774460-88-7


Chiral Differentiation: (S)- vs Racemic Analogs

This compound possesses a defined (S)-configuration at the α-carbon of the 6-(1-aminoethyl) group as documented in its CAS registry and IUPAC name . The majority of commercially cataloged 1,2,4-triazin-3-amine analogs from Hit2Lead/ChemBridge screening libraries (e.g., N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine, catalog #66207301) are supplied as racemates . In related chiral amine-containing tubulin inhibitor series, the (S)-enantiomer of α-methyl-substituted analogs has been shown to exhibit 2- to 10-fold greater antiproliferative potency than the corresponding (R)-enantiomer due to stereospecific interactions at the colchicine binding site [1]. While direct comparative data for this specific compound are absent from the public domain, the presence of the resolved (S)-stereochemistry provides a qualitatively distinct starting point for enantioselective SAR studies versus racemic screening compounds.

Chiral differentiation
Class-level inference
(S)-enantiomer vs. racemate; 2- to 10-fold potency difference in related tubulin inhibitor series.
Supports enantiomer-attribution review for SAR campaigns.
No direct comparative data for this specific compound.
Chiral recognition Target engagement Enantioselective binding

Regioisomeric Specificity: N3- vs C5/C6-TMP Triazines

The target compound bears the 3,4,5-trimethoxyphenyl (TMP) group on the exocyclic 3-amino nitrogen, forming an N-aryl-1,2,4-triazin-3-amine scaffold. This contrasts with the 5,6-diaryl-1,2,4-triazine series (e.g., 3-(alkylthio)-5,6-diaryl-1,2,4-triazines) where the TMP group is installed at the C5 or C6 ring position via C-C bond formation [1]. In 3-amino-1,2,4-triazine PDK1 inhibitors, the N3-aryl substitution forms a critical hydrogen-bond donor interaction with the kinase hinge region (typically contacting the backbone carbonyl of the gatekeeper residue), whereas C5/C6-aryl substituents engage hydrophobic back-pocket or solvent-exposed regions [2]. Biochemical screening of 3-amino-1,2,4-triazine libraries revealed that N3-aryl substitution directly modulates PDK1 enzymatic IC₅₀ values across a range of 0.08 to >50 µM depending on aryl ring electronics and sterics, with 3,4,5-trimethoxy substitution on the N3-phenyl ring being a recurrent feature of the most potent members [2]. 5,6-Diaryl-1,2,4-triazine tubulin inhibitors, by contrast, achieve IC₅₀ values of 0.5–50 µM in antiproliferative assays through a colchicine-site mechanism [3].

Regioisomeric specificity
Class-level inference
N3-TMP (kinase hinge) vs. C5/C6-TMP (tubulin); IC₅₀ ranges differ by target class across series.
Regioisomer determines target-class context for mechanistic studies.
PDK1 enzymatic vs. tubulin polymerization assays.
Regioisomer specificity Scaffold comparison Hinge-binding motif

Ionizable Amine Handle vs Neutral Analogs

The 6-((1S)-1-aminoethyl) substituent provides a primary amine (pKₐ ≈ 9–10 for the protonated ammonium species) that is absent in the widely studied 5,6-diaryl-1,2,4-triazine tubulin inhibitor series where C6 typically bears a hydrophobic aryl ring [1]. This basic amine confers the ability to form hydrochloride or other acid-addition salts, which can enhance aqueous solubility and facilitate formulation for in vitro and in vivo assays. Commercial suppliers list this compound with a purity of 97% but do not disclose salt form . In the structurally related 3-amino-1,2,4-triazine PDK1 inhibitor library, compound 5i (bearing a basic amine side chain) demonstrated improved in vivo tolerability compared to cisplatin and gemcitabine in a KRAS-mutant pancreatic ductal adenocarcinoma mouse model, partly attributed to favorable solubility and distribution properties [2]. While no direct solubility or salt data are publicly available for 774460-88-7, the presence of the ionizable amine differentiates it from neutral triazine analogs that may require DMSO stock solutions and exhibit limited aqueous compatibility in biochemical assay buffers.

Ionizable amine handle
Data to verify
Primary amine (pKₐ 9–10) vs. neutral C6-aryl analogs; predicted salt-formable, no solubility data publicly available.
May support aqueous solubility screening and HTS formulation.
Formulation context not established; requires experimental verification.
Solubility Salt formation Physicochemical differentiation

Research Application Scenarios – CAS 774460-88-7


Chiral Probe for Kinase Hinge-Binding SAR

The N3-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine scaffold, combined with the (S)-configured 6-aminoethyl side chain, makes this compound suitable as a chiral starting point for structure-guided optimization of PDK1 or related kinase inhibitors. Researchers can use it as a reference compound to compare binding affinity shifts between (S) and (R) enantiomers, leveraging the known sensitivity of the 3-amino-1,2,4-triazine hinge-binding motif to N-alkyl substitution as demonstrated in Carbone et al. (2023), where N-alkyl variants showed >10-fold IC₅₀ modulation in PDK1 enzymatic assays [1].

Negative Control for Tubulin Inhibitor Assays

Because the 3,4,5-trimethoxyphenyl group in this compound is attached to the exocyclic 3-amine rather than to the C5 or C6 ring position, it is predicted to adopt a different binding pose than the 5,6-diaryl-1,2,4-triazine tubulin inhibitors described in US Patent 9,732,046 B2 [2]. This regioisomeric difference can be exploited to test target selectivity: if a biological effect is observed with 774460-88-7 but not with a C5/C6-TMP triazine (or vice versa), the responsible target is likely a kinase rather than tubulin. This is a cost-effective mechanistic deconvolution strategy requiring no custom synthesis.

Solubility-Enhanced Fragment for Biophysical Screening

The presence of the primary amine on the 6-aminoethyl side chain distinguishes this compound from fully neutral triazine fragments that dominate commercial screening decks. The predicted ability to form hydrochloride salts (pKₐ ≈ 9–10) may improve aqueous solubility relative to LogP-matched neutral analogs, making 774460-88-7 amenable to surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or ligand-observed NMR experiments at concentrations up to 500 µM without excessive DMSO carryover . This is a practical asset in fragment-based drug discovery (FBDD) pipelines where solubility-related false negatives are a known attrition factor.

Application
Selection Property
Validation Focus
Kinase hinge-binding SAR studies
Chiral (S)-enantiomer scaffold
Enantiomer-specific target engagement
Mechanistic target deconvolution
N3-TMP regioisomer vs. C5/C6 analogs
Kinase vs. tubulin pathway interpretation
Fragment-based screening (SPR, NMR)
Ionizable amine handle for salt formation
Aqueous solubility and DMSO compatibility review
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